2-Amino-3-(3-oxanyl)-1-propanol
Description
2-Amino-3-(3-oxanyl)-1-propanol is a propanol derivative featuring an amino group at position 2 and a 3-oxanyl group (a cyclic ether, morpholino ring) at position 2. This compound is structurally related to glycosphingolipid biosynthesis inhibitors, such as PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol), which modulate ceramide metabolism and multidrug resistance in cancer cells . Its unique substituents influence solubility, lipophilicity, and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-3-(oxan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-8(5-10)4-7-2-1-3-11-6-7/h7-8,10H,1-6,9H2 |
InChI Key |
WBZAGQWPYDEDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(CO)N |
Origin of Product |
United States |
Biological Activity
2-Amino-3-(3-oxanyl)-1-propanol, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and potential applications in medicine. This article aims to collate and analyze the biological activity of this compound, highlighting its effects, mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of both amine and alcohol functional groups. This structural composition is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 129.18 g/mol |
| Solubility | Soluble in water |
| Functional Groups | Amine, Alcohol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Its amine group allows it to participate in hydrogen bonding, which is essential for enzyme-substrate interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Studies indicate that it may enhance the efficacy of certain antibiotics against resistant strains of bacteria.
- Neuroprotective Effects : Preliminary research suggests that it could play a role in protecting neuronal cells from oxidative stress.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound across different contexts:
Antimicrobial Activity
In a study examining its effects against Staphylococcus aureus, this compound was found to enhance the antimicrobial activity of methicillin, particularly against methicillin-resistant strains (MRSA). This suggests a potential application in treating resistant bacterial infections .
Cytotoxicity
Research involving human cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against A549 lung cancer cells. The mechanism involved cell-cycle arrest and induction of apoptosis, indicating its potential as an anticancer agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the enhancement of methicillin's efficacy.
- Method : In vitro testing against MRSA strains.
- Findings : Significant reduction in bacterial viability when combined with this compound, suggesting a synergistic effect.
-
Case Study on Cytotoxicity :
- Objective : Evaluate the anticancer properties on A549 cells.
- Method : Cell viability assays and apoptosis detection.
- Findings : Dose-dependent inhibition of cell proliferation with evidence of apoptotic cell death.
Toxicological Profile
While this compound shows promising biological activity, understanding its safety profile is essential. Acute toxicity studies indicate moderate toxicity levels, with an LD50 ranging from 2100 to 4260 mg/kg in animal models . Long-term exposure studies are necessary to fully elucidate its safety in therapeutic contexts.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-Amino-3-(3-oxanyl)-1-propanol and its analogues:
Functional Group Impact Analysis
- 3-Oxanyl (Morpholino): Enhances metabolic stability and enzyme inhibition via cyclic ether interactions. Critical in PDMP’s chemosensitization effects .
- Aromatic Groups (Phenyl, Pyridyl) : Facilitate π-stacking and receptor binding, useful in drug design but may reduce solubility .
- Benzyloxy : Balances lipophilicity and steric effects, though may introduce toxicity risks .
Preparation Methods
Epoxide Synthesis
The synthesis begins with the preparation of 3-oxiranyl-1-propanol (a glycidol derivative), where the epoxide group serves as the precursor to the 3-oxanyl moiety. A common approach involves the epoxidation of allyl alcohol derivatives using meta-chloroperbenzoic acid (mCPBA) or enzymatic catalysts. For example:
$$
\text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{mCPBA}} \text{3-Oxiranyl-1-propanol}
$$
Ammonolysis Reaction
The epoxide is subjected to ammonolysis in aqueous or alcoholic ammonia under controlled conditions. The reaction proceeds via nucleophilic attack on the less substituted epoxide carbon, yielding this compound:
$$
\text{3-Oxiranyl-1-propanol} + \text{NH}_3 \rightarrow \text{this compound}
$$
Key Parameters :
- Temperature : 40–60°C to balance reaction rate and side-product formation.
- Solvent : Methanol or ethanol enhances ammonia solubility and regioselectivity.
- Catalyst : Lewis acids (e.g., ZnCl₂) improve yield by stabilizing transition states.
Challenges :
- Competing ring-opening pathways may yield 1,2-diols or over-alkylated products.
- Stereochemical control requires chiral catalysts or enantiopure epoxide precursors.
Reductive Amination of Ketone Precursors
Ketone Synthesis
3-(3-Oxanyl)propan-2-one serves as the ketone precursor, synthesized via Friedel-Crafts acylation of tetrahydrofuran derivatives or oxidation of secondary alcohols.
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate or aqueous ammonia in the presence of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C):
$$
\text{3-(3-Oxanyl)propan-2-one} + \text{NH}_3 \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$
Optimization Insights :
- pH Control : Maintain pH 6–7 to favor imine formation without borohydride decomposition.
- Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
Advantages :
- High scalability and compatibility with continuous-flow reactors.
- Tunable stereochemistry via chiral catalysts (e.g., Ru-BINAP complexes).
Cyclization and Subsequent Amination
Diol Cyclization
A diol precursor (e.g., 3,4-dihydroxy-1-propanol) is cyclized using acid catalysts (H₂SO₄, p-TsOH) to form the 3-oxanyl group:
$$
\text{HOCH}2\text{CH(OH)CH}2\text{OH} \xrightarrow{\text{H}^+} \text{3-Oxanyl-1-propanol}
$$
Amino Group Introduction
The hydroxyl group at C2 is converted to an amino group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution with ammonia:
$$
\text{3-Oxanyl-1-propanol} \xrightarrow{\text{DEAD, PPh}3, \text{NH}3} \text{this compound}
$$
Industrial Considerations :
- Batch vs. continuous processing affects yield and purity.
- Waste minimization drives solvent recycling and catalyst recovery.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Epoxide Ring-Opening | 60–75 | Moderate | High | Regioselectivity control |
| Reductive Amination | 70–85 | High (with catalysts) | Very High | Catalyst cost, pH sensitivity |
| Cyclization-Amination | 50–65 | Low | Moderate | Multi-step purification required |
Data Sources : Yield ranges extrapolated from analogous syntheses in,, and.
Challenges and Optimization Strategies
Degradation Mitigation
Amino alcohols are prone to oxidation and thermal degradation. Studies on 3-amino-1-propanol blends demonstrate that antioxidants (e.g., ascorbic acid) and inert atmospheres (N₂) suppress degradation during synthesis.
Stereochemical Control
Enantioselective synthesis remains a hurdle. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) improve enantiomeric excess (ee) but increase complexity.
Green Chemistry Approaches
- Solvent-Free Systems : Melt-phase reactions reduce waste.
- Biocatalysts : Engineered transaminases enable direct amination of ketones under mild conditions.
Industrial-Scale Production Considerations
Patent US8344182B2 highlights the use of autoclave reactors for high-pressure ammonolysis, achieving 80% yield at 45 bar and 100°C. Continuous-flow systems further enhance throughput, reducing reaction times by 50% compared to batch processes.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-(3-oxanyl)-1-propanol, and how do reaction conditions influence yield?
A two-step approach is commonly employed:
- Step 1 : Oxidative introduction of the oxanyl group using reagents like chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane (for controlled oxidation without over-functionalization) .
- Step 2 : Amino group incorporation via nucleophilic substitution or reductive amination. Sodium borohydride in ethanol is preferred for selective reduction to avoid side reactions with the oxanyl moiety .
Key variables : Temperature (0–25°C for oxidation), solvent polarity (dichloromethane vs. ethanol), and stoichiometry of reducing agents (excess NaBH4 may degrade the oxanyl group). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (D2O) shows characteristic signals: δ 3.5–3.7 ppm (oxanyl CH2), δ 2.8–3.1 ppm (NH2-coupled CH2), and δ 1.6–1.8 ppm (propanol backbone). Confirm amino group presence via ¹H-¹5N HSQC if isotopic labeling is used .
- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C from oxanyl) .
- Mass Spec : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 162.1 (calc. 161.18 g/mol) .
Q. How should researchers handle stability and storage challenges for this compound?
- Storage : Under nitrogen at –20°C to prevent oxidation of the oxanyl group and amine degradation. Use amber vials to avoid light-induced radical reactions .
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products may include oxanyl-cleaved aldehydes (retention time ~4.2 min) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural confirmation?
Contradictions often arise from:
- Dynamic stereochemistry : The oxanyl group may induce chair-flipping in solution, causing splitting anomalies. Use variable-temperature NMR (25–60°C) to observe coalescence effects .
- Impurity interference : Trace solvents (e.g., residual DMF) can shift peaks. Purify via column chromatography (silica gel, methanol/dichloromethane 5:95) and re-analyze .
Case study : A 2020 study resolved a doublet-of-doublets anomaly at δ 3.6 ppm by identifying residual water in DMSO-d6, corrected by molecular sieve drying .
Q. What strategies optimize enantioselective synthesis of (S)-2-Amino-3-(3-oxanyl)-1-propanol for pharmacological studies?
- Chiral catalysts : Use (R)-BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of ketone intermediates. Reported enantiomeric excess (ee) >90% .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
Q. How do computational methods aid in predicting reaction pathways for derivatives of this compound?
- DFT calculations : Model transition states for oxanyl group reactions. For example, B3LYP/6-31G(d) simulations predict a 15 kcal/mol activation barrier for PCC-mediated oxidation .
- MD simulations : Assess solvent effects (e.g., water vs. THF) on nucleophilic substitution rates at the amino group. Correlate with experimental kinetic data (kobs ~0.05 s⁻¹ in THF) .
Q. What are the best practices for resolving low yields in multi-step syntheses involving this compound?
- Intermediate trapping : Isolate the oxanyl-protected intermediate before amination to prevent side reactions. Yields improve from ~40% to 65% after optimization .
- Flow chemistry : Continuous flow systems reduce degradation by minimizing residence time at high temperatures (e.g., 50°C for <10 min) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HPLC retention times?
Q. Why do cytotoxicity assays show variability when testing derivatives of this compound?
- Solubility limits : Use DMSO concentrations <0.1% in cell media to avoid false positives. Pre-saturate compounds in PBS (pH 7.4) for 24 h .
- Metabolic interference : Some derivatives may inhibit cytochrome P450 enzymes. Test with liver microsomes (e.g., human CYP3A4) to identify confounding factors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
